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molecular formula C15H13N3O2 B8608466 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-(hydroxyamino)-5-phenyl- CAS No. 60158-48-7

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-(hydroxyamino)-5-phenyl-

Cat. No. B8608466
M. Wt: 267.28 g/mol
InChI Key: FNKSSULAIDPTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989681

Procedure details

A mixture of 16.8 g. of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one, 500 ml. of tetrahydrofuran, 250 ml. of methanol, 56 g. of stannous chloride dihydrate and 68 g. of sodium acetate trihydrate was stirred at room temperature under an atmosphere of nitrogen for 24 hours. 1 l. of tetrahydrofuran and 15 ml. of concentrated ammonia were then added. The inorganic salts were removed by filtration through celite. The filtrate was evaporated. The solid residue was stirred with 100 ml. of methylene chloride and 250 ml. of water for 20 minutes under nitrogen. The insoluble crystals were collected to leave light yellow material. For analysis it was recrystallized from ethanol/methylene chloride, m.p. 186°-187°.
Name
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:13][C:12](=[O:14])[CH2:11][N:10]=[C:9]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:8]=2[CH:21]=1)([O-])=[O:2].O.O.O.C([O-])(=O)C.[Na+].N>O1CCCC1.CO>[OH:2][NH:1][C:4]1[CH:5]=[CH:6][C:7]2[NH:13][C:12](=[O:14])[CH2:11][N:10]=[C:9]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:8]=2[CH:21]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NCC(N2)=O)C2=CC=CC=C2)C1
Step Two
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The solid residue was stirred with 100 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 16.8 g
CUSTOM
Type
CUSTOM
Details
The inorganic salts were removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The insoluble crystals were collected
CUSTOM
Type
CUSTOM
Details
to leave light yellow material
CUSTOM
Type
CUSTOM
Details
For analysis it was recrystallized from ethanol/methylene chloride, m.p. 186°-187°

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ONC=1C=CC2=C(C(=NCC(N2)=O)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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